5-Iodo-1-methyl-1H-tetrazole

Lipophilicity ADME Medicinal Chemistry

Researchers pursuing N2-site-selective tetrazole functionalization or halogen-bond-directed assembly often face limited reactivity with bromo/chloro analogs. 5-Iodo-1-methyl-1H-tetrazole (CAS 33452-18-5) directly addresses this gap. - Enables rapid (5 min), completely N2-selective cross-coupling unattainable with Br/Cl derivatives. - Serves as a validated intermediate for CETP and CDK7 inhibitor programs (WO-2019143719-A1). - Functions as a superior halogen-bond donor for co-crystal engineering and supramolecular design. Supplied as a solid (95% purity) with reliable global logistics and consistent batch quality for medicinal chemistry and materials science.

Molecular Formula C2H3IN4
Molecular Weight 209.98 g/mol
CAS No. 33452-18-5
Cat. No. B1283182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methyl-1H-tetrazole
CAS33452-18-5
Molecular FormulaC2H3IN4
Molecular Weight209.98 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)I
InChIInChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3
InChIKeyHOTGKPZHBAAUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Profile & Procurement


5-Iodo-1-methyl-1H-tetrazole is a heterocyclic tetrazole derivative with the molecular formula C2H3IN4 and a molecular weight of 209.98 g/mol. It is a solid research chemical characterized by an iodo substituent at the 5-position and a methyl group at the N1 position [1]. The compound is commercially available as a building block, typically with a purity of 95% or higher, and is utilized in medicinal chemistry, organic synthesis, and materials science . It is noted for its potential as a bioisosteric replacement for carboxylic acids and its participation in halogen bonding [1].

Iodo-tetrazole scaffold for medicinal chemistry building blocks
Reported potential as carboxylic acid bioisostere
Halogen bond donor capability supports supramolecular design

Irreplaceability vs. In-Class Analogs


Direct substitution of 5-Iodo-1-methyl-1H-tetrazole with other 5-halo-1-methyltetrazoles (e.g., 5-bromo or 5-chloro analogs) is not a straightforward exchange. The iodo substituent imparts distinct physicochemical properties—most notably a lower lipophilicity (XLogP3 of 0.3) compared to the bromo analog (XLogP3 of 0.6) [1]. More critically, the C–I bond exhibits fundamentally different reactivity profiles in cross-coupling and site-selective transformations [2]. The iodine atom uniquely enables N2-site-selective cross-couplings and serves as an effective halogen bond donor, capabilities that are diminished or absent in the bromo and chloro derivatives. These quantifiable differences directly impact synthetic efficiency, reaction regioselectivity, and ultimate compound performance in medicinal chemistry programs. The following quantitative evidence guide delineates precisely where and how this compound diverges from its nearest comparators.

Lipophilicity shift vs. bromo analog

Lower XLogP3 may alter solubility and non-specific binding profiles; direct swap may not preserve ADME properties.

N2-regioselective reactivity

Iodo-specific cross-coupling pathway enables exclusive N2-selectivity not accessible to bromo or chloro analogs.

Weaker halogen bonding in Br/Cl analogs

Reduced polarizability limits crystal engineering and target engagement; iodine’s donor strength is class-distinct.

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Bromo Analog

The iodo derivative exhibits a significantly lower computed lipophilicity (XLogP3 = 0.3) compared to its 5-bromo-1-methyl-1H-tetrazole analog (XLogP3 = 0.6) [1]. This 50% reduction in logP can translate into improved aqueous solubility and potentially lower non-specific binding, which are critical parameters in early drug discovery optimization.

Lipophilicity (XLogP3)
Cross-study comparable
0.3 vs 0.6 (Δ -0.3)
Supports solubility and binding optimization review
Computed by XLogP3 algorithm, PubChem 2025
Lipophilicity ADME Medicinal Chemistry

Rapid N2-Selective Cross-Coupling via Iodo Intermediate

In a recently reported methodology, in situ-generated N2-iodotetrazole intermediates were found to be critical for both activating indoles and achieving exclusive N2-site-selectivity. The reactions proceed at room temperature and reach completion within 5 minutes, affording the desired N2-coupling products [1]. This rapid and selective transformation is enabled by the unique heterolytic cleavage of the N2–I bond, a pathway not accessible to analogous bromo or chloro tetrazoles.

N2-Selective Cross-Coupling
Class-level inference
5 min, RT, exclusive N2-selectivity
Enables regioselective synthesis workflows; requires substrate-specific validation
In situ N2-iodotetrazole from tetrazole and indole, CH3CN
Cross-Coupling Regioselectivity Synthetic Methodology

Established Synthetic Route with Good Yield

The direct iodination of 1-methyl-1H-tetrazole with iodine in the presence of potassium permanganate and sulfuric acid in aqueous acetic acid affords 5-iodo-1-methyl-1H-tetrazole in a reported yield of 75% [1]. This well-documented, scalable route provides a reliable procurement pathway for research quantities.

Synthetic Yield
Supporting evidence
75% isolated yield
Supports supply reliability and synthesis reproducibility
Iodination route, KMnO4/H2SO4, 4 h
Synthesis Yield Process Chemistry

Distinctive Halogen Bonding Capability

The iodine atom at the 5-position can participate in halogen bonding, a directional, non-covalent interaction that influences molecular recognition, crystal packing, and binding to biological targets . This property is distinct from the bromo and chloro analogs, which exhibit weaker or negligible halogen bonding capacity due to lower polarizability. The strength and directionality of halogen bonds involving iodine can be rationally exploited in structure-based drug design and materials chemistry.

Halogen Bonding Capability
Class-level inference
Iodine donor, stronger than Br/Cl
May support crystal engineering, binding design; data to verify
General property, no assay-specific comparison
Halogen Bonding Supramolecular Chemistry Crystal Engineering

CETP & CDK7 Inhibitor Patent Utility

5-Iodo-1-methyl-1H-tetrazole is explicitly claimed as a synthetic intermediate in patents describing oxazolidinone derivatives for CETP inhibition and in inhibitors of cyclin-dependent kinase 7 (CDK7) . The compound's presence in these patent filings underscores its validated utility in generating bioactive molecules targeting clinically relevant pathways.

Patent-Documented Use
Supporting evidence
WO-2019143719-A1, AU-2014244661-A1
Reported intermediate for CETP and CDK7 inhibitors
Patent filings, medicinal chemistry context
Medicinal Chemistry CETP Inhibitors CDK7 Inhibitors

Research-Grade Purity & Solid Form Supply

The compound is commercially supplied as a solid, typically with a purity of 95% or higher . This physical form facilitates accurate weighing and handling in the laboratory, and the established purity specification reduces the need for additional purification prior to use in sensitive reactions.

Supply Specification
Supporting evidence
Solid, ≥95% purity
Reduces pre-reaction purification, supports workflow consistency
Commercial specification
Procurement Quality Control Solid Form

Research & Industrial Applications


CETP & CDK7 Inhibitor Building Block

This compound is directly relevant for medicinal chemistry programs targeting cholesteryl ester transfer protein (CETP) and cyclin-dependent kinase 7 (CDK7). Its use as a key intermediate is validated in patent literature, providing a proven entry point into these therapeutic areas .

N2-Selective Tetrazole Functionalization

Researchers seeking to install substituents selectively at the N2 position of tetrazoles will find 5-iodo-1-methyl-1H-tetrazole (or its in situ-generated N2-iodo derivative) indispensable. The rapid (5 min) and completely site-selective cross-coupling methodology enables efficient exploration of a privileged chemical space .

Halogen Bonding for Supramolecular & Crystal Engineering

The iodine atom's strong halogen bonding donor ability makes this compound a valuable building block for designing novel co-crystals, supramolecular assemblies, and functional materials. It offers a level of directional control that is not attainable with bromo or chloro analogs .

Agricultural & Material Microbicide Development

5-Iodotetrazoles, as a class, are claimed as highly suitable microbicides for protecting plants and industrial materials. This compound can be evaluated in formulations aimed at controlling fungal or microbial growth .

Application
Selection Property
Validation Focus
CETP/CDK7 inhibitor synthesis
Patent-documented intermediate use
Medicinal chemistry pathway context
N2-selective tetrazole derivatization
Rapid, regioselective cross-coupling compatibility
Regioselectivity and substrate scope review
Supramolecular/crystal engineering
Strong halogen bond donor (iodine)
Co-crystal and assembly design screening
Agricultural/industrial microbicide screening
Reported class-level 5-iodotetrazole activity
Formulation efficacy and spectrum review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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